molecular formula C25H26N2O5 B2723322 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618364-00-4

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2723322
M. Wt: 434.492
InChI Key: VHWOURYEAJCLLM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Electrochemical Behavior and Chemical Synthesis

Electrochemical Studies : The electrochemical behavior of related compounds demonstrates their potential in creating cyclic products with specific properties, depending on the medium's acidity or basicity. For example, the reduction of certain unsymmetrical dihydropyridines can lead to cyclic hydroxamic acids or amino-benzonaphtyridine N-oxides, offering insights into novel synthetic pathways (David et al., 1995).

Heterocycle Synthesis : Another study utilized Mannich bases derived from 2-acetylthiophene to generate a diverse library of compounds through alkylation and ring closure reactions. This approach is significant for creating structurally varied molecules for potential applications in material science or pharmaceuticals (Roman, 2013).

Molecular Structure and Properties

Crystal Structure Analysis : Investigations into crystal structures of compounds with similar moieties reveal the importance of intermolecular hydrogen bonding and other non-covalent interactions in determining molecular conformation and stability. These findings are crucial for designing molecules with desired physical and chemical properties (Aakeröy et al., 2005).

Solvent Selection for Heterojunction Systems : Research on the solubilities of certain benzofuran and thiophene derivatives has led to the identification of optimal solvents for the preparation of bulk heterojunction systems, highlighting the role of cohesive energy densities in solvent selection. This has implications for the fabrication of more efficient organic electronic devices (Walker et al., 2011).

Antimicrobial and Antioxidant Applications

Antimicrobial and Antioxidant Activities : A study synthesizing a new class of compounds incorporating benzofuran and methoxyphenyl groups evaluated their antimicrobial and antioxidant activities. Some analogues exhibited significant antimicrobial and antioxidant properties, underscoring the potential of these compounds in developing new therapeutic agents (Rangaswamy et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards.


Future Directions

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Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s important to note that handling chemicals should always be done in a controlled environment following safety protocols.


properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-26(2)13-6-14-27-22(16-9-11-18(31-3)12-10-16)21(24(29)25(27)30)23(28)20-15-17-7-4-5-8-19(17)32-20/h4-5,7-12,15,22,29H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWOURYEAJCLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

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